N-(3-Bromophenyl)-4-{N'-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide
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Overview
Description
N-(3-Bromophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a dichlorophenyl group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: Reacting 2,6-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 4-bromobutyryl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide
- N-(3-Fluorophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide
- N-(3-Methylphenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide
Uniqueness
N-(3-Bromophenyl)-4-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide is unique due to the presence of the bromine atom in the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C18H16BrCl2N3O2 |
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Molecular Weight |
457.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H16BrCl2N3O2/c19-12-4-1-5-13(10-12)23-17(25)8-3-9-18(26)24-22-11-14-15(20)6-2-7-16(14)21/h1-2,4-7,10-11H,3,8-9H2,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
FZZCZBAWIOUXOX-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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